3-formyl-1H-indole-5-carboxylic acid
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Overview
Description
3-Formyl-1H-indole-5-carboxylic acid is an indole derivative, a significant class of heterocyclic compounds. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities. This compound features a formyl group at the third position and a carboxylic acid group at the fifth position on the indole ring, contributing to its unique chemical properties .
Mechanism of Action
Target of Action
3-Formyl-1H-indole-5-carboxylic acid is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the cellular level . These interactions can lead to the treatment of various disorders, including cancer and microbial infections .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Additionally, diet and intestinal commensal bacteria can influence the metabolism of indole and its derivatives .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 3-formyl-1H-indole-5-carboxylic acid, are known to interact with multiple receptors, which makes them useful in developing new therapeutic derivatives
Cellular Effects
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods exist for synthesizing indole derivatives, including classical and modern approaches. Some notable methods include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Bartoli Indole Synthesis: This method uses nitroaromatics and vinyl Grignard reagents.
Larock Indole Synthesis: This involves the palladium-catalyzed annulation of o-iodoanilines with alkynes.
Industrial Production Methods: Industrial production of 3-formyl-1H-indole-5-carboxylic acid typically involves large-scale application of the Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: 3-carboxy-1H-indole-5-carboxylic acid.
Reduction: 3-hydroxymethyl-1H-indole-5-carboxylic acid.
Substitution: Depending on the electrophile, products like 3-bromo-1H-indole-5-carboxylic acid.
Scientific Research Applications
3-Formyl-1H-indole-5-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 3-Formyl-1H-indole-5-carbonitrile
- 3-Formyl-1-isobutyl-1H-indole-4-carboxylic acid
- Indole-5-carboxylic acid
Comparison: 3-Formyl-1H-indole-5-carboxylic acid is unique due to the presence of both a formyl and a carboxylic acid group on the indole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group .
Properties
IUPAC Name |
3-formyl-1H-indole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-5-7-4-11-9-2-1-6(10(13)14)3-8(7)9/h1-5,11H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXSUQLMUWDUDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CN2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148563-41-1 |
Source
|
Record name | 3-formyl-1H-indole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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